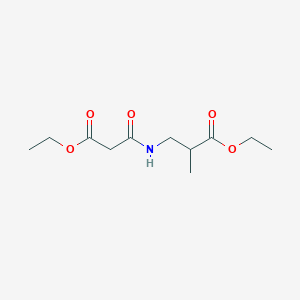

Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate

Description

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-2-methylpropanoate |

InChI |

InChI=1S/C11H19NO5/c1-4-16-10(14)6-9(13)12-7-8(3)11(15)17-5-2/h8H,4-7H2,1-3H3,(H,12,13) |

InChI Key |

MUBNUSWKVDMTQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NCC(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Catalytic Addition of Ethanol to Ethyl Acrylate to Form Ethyl 3-Ethoxypropanoate Intermediate

A key intermediate, ethyl 3-ethoxypropanoate, is synthesized by the addition reaction of absolute ethanol to ethyl acrylate in the presence of a catalyst, typically an anion-exchange resin, in a tubular fixed-bed reactor . The molar ratio of ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst loading is 0.1% to 20% by weight relative to ethyl acrylate. The process steps include catalyst cleaning with ethanol and nitrogen purging, followed by the reaction at controlled temperature (often ambient to moderate heat) to maximize conversion and selectivity.

| Parameter | Condition/Value |

|---|---|

| Reactants | Absolute ethanol, ethyl acrylate |

| Reactor | Tubular fixed-bed (or tower) |

| Catalyst | Anion-exchange resin |

| Catalyst loading | 0.1%–20% (wt. relative to acrylate) |

| Ethanol:ethyl acrylate molar ratio | 3:1 to 100:1 |

| Temperature | Ambient to moderate (unspecified) |

| Purification | Washing, nitrogen purging, extraction |

This step yields ethyl 3-ethoxypropanoate, which is a crucial building block for further amidation or alkylation steps.

Amidation and Alkylation with Malonate Esters and Amines

The amino ketoester core is prepared by reacting ethyl 3-(methylamino)-3-oxopropanoate or related amino esters with malonate derivatives under catalytic conditions:

- Reaction of unsaturated aldehydes or malonate esters with amines in the presence of catalysts such as ytterbium triflate (Yb(OTf)3) and chiral ligands (e.g., L-PiMe2) in solvents like methylene chloride.

- The reaction is conducted at temperatures ranging from 20°C to 50°C for extended periods (up to 80 hours) to ensure completion.

- Triethylamine (Et3N) is often added as a base to facilitate the reaction.

- After reaction, the mixture is washed with dilute hydrochloric acid, concentrated, and purified by crystallization using petroleum ether/ethyl acetate mixtures.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Yb(OTf)3 (0.02 mol), chiral ligand L-PiMe2 (0.02 mol) |

| Solvent | Methylene chloride |

| Temperature | 20–50°C |

| Reaction time | 60–80 hours |

| Base | Triethylamine (Et3N) |

| Work-up | Acid wash, concentration, crystallization |

| Yield | 85.5%–87% |

| Purity | HPLC purity ~94.65%, ee 99.12% |

This method provides high yields and stereoselectivity, crucial for the preparation of chiral amino ketoesters.

Multi-Step Synthesis via Amide Formation, Reduction, and Cyclization

In some synthetic routes, the compound or its analogs are prepared through:

- Conversion of starting amines (e.g., indole derivatives) to amides using oxalyl chloride and subsequent coupling with amino acids or malonate esters.

- Reduction of amides to amines using reducing agents.

- Acid-catalyzed deprotection and intramolecular cyclization steps to form ring structures or ketoester intermediates.

- Reductive alkylation to introduce substituents such as ethoxy or methyl groups.

These multi-step sequences are carefully optimized to achieve moderate to high overall yields (24–81%) depending on the steps and substituents involved.

| Step | Reaction Type | Yield Range (%) |

|---|---|---|

| Amide formation | Reaction with oxalyl chloride | 62 (overall) |

| Reduction | Amide to amine | Variable |

| Cyclization | Acid-catalyzed intramolecular | 64 |

| Reductive alkylation | Introduction of side chains | 58–81 |

This approach allows for structural diversity and fine-tuning of the compound’s properties.

Base-Catalyzed Reactions and Purification

In some protocols, sodium hydroxide in methanol is used to reflux amino ketoesters to promote transformations such as hydrolysis or rearrangements. After refluxing overnight, the mixture is concentrated and purified by silica gel chromatography using dichloromethane/methanol solvent systems.

| Parameter | Condition/Value |

|---|---|

| Base | Sodium hydroxide (NaOH) |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction time | Overnight |

| Purification | Silica gel chromatography (DCM/MeOH 1:10) |

| Yield | ~39.4% |

This method is useful for modifying or purifying intermediates in the synthetic pathway.

Analytical and Purification Techniques

- Column chromatography is widely used for purification, typically employing silica gel and solvent gradients such as petroleum ether/ethyl acetate or dichloromethane/methanol.

- HPLC analysis confirms purity and enantiomeric excess (ee), often achieving >94% purity and >99% ee.

- NMR spectroscopy (1H, 13C, 2D COSY, NOESY) is applied to confirm the structure and stereochemistry.

- LC-MS and ESI-MS are used for molecular weight confirmation and product identification.

- Washing steps with aqueous sodium bicarbonate or dilute hydrochloric acid are employed to remove impurities and catalyst residues.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate has been explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups allow for various chemical reactions.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process involving:

- Formation of the Ethoxy Group : Utilizing ethyl bromide and sodium ethoxide.

- Amidation Reaction : Reacting with appropriate amines to introduce the amino group.

- Oxidation Steps : Employing oxidizing agents to achieve the desired oxo functionalities.

This synthetic versatility is critical for creating libraries of compounds for screening in pharmaceutical research.

Agricultural Chemistry

Research has indicated that compounds similar to this compound can exhibit herbicidal or fungicidal properties, making them candidates for agricultural applications.

Case Study: Herbicide Development

In a recent investigation, derivatives were tested for herbicidal activity against common weeds. Results showed promising efficacy, leading to further exploration for potential use in crop protection .

Material Science

The compound's chemical properties lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific functional characteristics.

Application Example

In polymer chemistry, ethyl esters are often used as monomers or additives to modify physical properties such as flexibility and adhesion. This compound can be incorporated into polymer matrices to enhance performance .

Mechanism of Action

The mechanism of action of Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The structural diversity among ethyl 3-oxopropanoate derivatives arises from substituents on the amino group, aromatic rings, or ester moieties. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison

Key Observations :

- Ethoxy vs.

- Aromatic vs. Aliphatic Substituents: Nitropyridinyl (8a) and fluorophenyl derivatives exhibit strong electron-withdrawing effects, influencing reactivity in condensation or cyclization reactions . In contrast, the 4-aminophenyl analog (C₁₁H₁₃NO₃) has electron-donating properties, favoring nucleophilic interactions .

Key Observations :

- Amino Substitution: The target compound and 3a are synthesized via nucleophilic attack of amines on β-keto esters, requiring mild bases like DIPEA .

- Aromatic Functionalization : Nitropyridinyl derivatives (8a) are synthesized via Friedländer-type condensations, leveraging nitro groups for electronic activation .

Biological Activity

Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes an ethyl ester group and an oxo-propanoate moiety. The molecular formula is , and its structure can be represented as follows:

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : this compound has shown promising antimicrobial properties against several bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in cell culture models.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy against common pathogens.

- Method : Agar diffusion method was used to test against Staphylococcus aureus and Escherichia coli.

- Results : Significant zones of inhibition were observed, indicating strong antimicrobial potential.

-

In Vitro Antitumor Study :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values suggesting potent antitumor activity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.